molecular formula C13H12F3N3O2 B1523715 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338658-52-8

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1523715
CAS No.: 1338658-52-8
M. Wt: 299.25 g/mol
InChI Key: QAZSSPPNIQIQCR-UHFFFAOYSA-N
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Description

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their activity and affecting metabolic pathways . Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . In cancer cells, for example, it has been found to inhibit proliferation and induce apoptosis by disrupting key signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, leading to significant changes in enzyme activity and gene expression . Additionally, the compound can interfere with the normal function of receptor proteins, altering signal transduction and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Biological Activity

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 1096934-94-9

The presence of the trifluoromethyl group is notable as it often enhances biological activity and pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth, making it a valuable scaffold in antifungal drug development. For instance, triazole derivatives have been shown to effectively inhibit the growth of various fungi, including Candida species and Aspergillus .

Anticancer Properties

Triazole derivatives have also been studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, some studies have reported that triazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Enzyme Inhibition

This compound has shown promise as an inhibitor of cholinesterase enzymes (AChE and BuChE). This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive disorders .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cholinesterase Inhibition : By inhibiting AChE and BuChE, the compound increases acetylcholine levels in the synaptic cleft, which may improve neurotransmission in neurodegenerative conditions.
  • Antimicrobial Mechanism : The triazole ring interferes with fungal cell membrane synthesis by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives against Candida albicans, compounds similar to this compound demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on structural modifications .

Case Study 2: Anticancer Activity

A recent investigation into triazole derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted that compounds with a trifluoromethyl group exhibited IC50 values significantly lower than those without this substituent .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of ergosterol synthesis
AnticancerInduction of apoptosis via enzyme inhibition
Cholinesterase InhibitionIncreased acetylcholine levels

Properties

IUPAC Name

5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZSSPPNIQIQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.